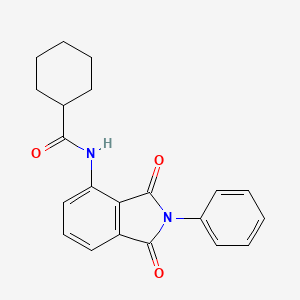
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)cyclohexanecarboxamide
Übersicht
Beschreibung
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)cyclohexanecarboxamide, also known as PHCCC, is a chemical compound that belongs to the class of positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 4 (mGluR4). PHCCC has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Wirkmechanismus
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)cyclohexanecarboxamide acts as a positive allosteric modulator of mGluR4, which is a G-protein-coupled receptor that plays a key role in the regulation of neurotransmitter release and synaptic plasticity. By binding to the allosteric site on mGluR4, this compound enhances the receptor's response to glutamate, leading to increased signaling through the receptor and downstream effects on neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. In addition to its neuroprotective and antipsychotic effects, this compound has been shown to reduce inflammation and oxidative stress in the brain. This compound has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and opioid systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)cyclohexanecarboxamide as a research tool is its specificity for mGluR4, which allows for targeted modulation of this receptor without affecting other receptors or neurotransmitter systems. However, this compound has limitations as a research tool, including its relatively low potency and selectivity compared to other mGluR4 PAMs.
Zukünftige Richtungen
Future research on N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)cyclohexanecarboxamide could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in humans. In addition, the development of more potent and selective mGluR4 PAMs could lead to improved research tools and potential therapeutic agents for neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, this compound has been shown to have neuroprotective effects and to improve motor function in animal models of Parkinson's disease. This compound has also been shown to have antipsychotic effects in animal models of schizophrenia and to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
N-(1,3-dioxo-2-phenylisoindol-4-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-19(14-8-3-1-4-9-14)22-17-13-7-12-16-18(17)21(26)23(20(16)25)15-10-5-2-6-11-15/h2,5-7,10-14H,1,3-4,8-9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJZHSIIXJFESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate](/img/structure/B3947720.png)
![5-amino-2-(3-methoxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3947727.png)
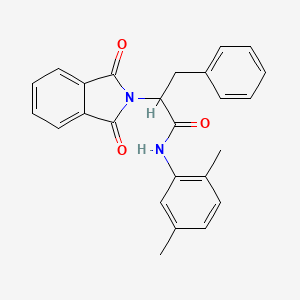

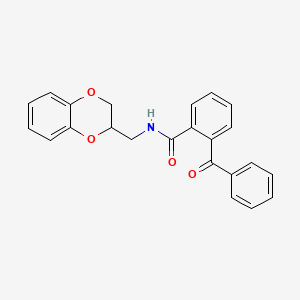
![N-(4-{[4-(2-fluorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3947747.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B3947749.png)
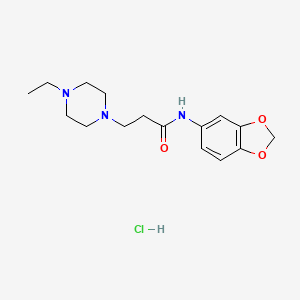
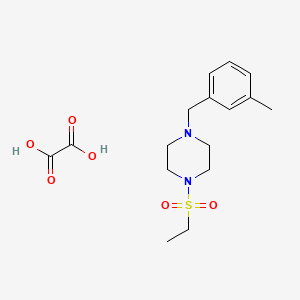
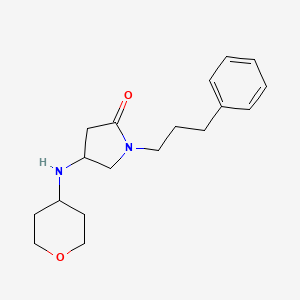
![2-(3-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine](/img/structure/B3947773.png)
![methyl 2-[(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B3947778.png)
![(3S*,4S*)-1-(4-isobutylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B3947796.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine oxalate](/img/structure/B3947802.png)